![molecular formula C28H23N3O6S B2958986 Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate CAS No. 893298-90-3](/img/structure/B2958986.png)

Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

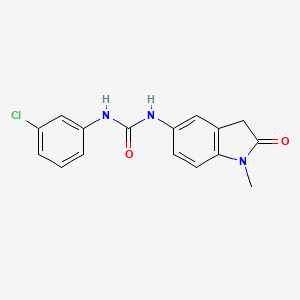

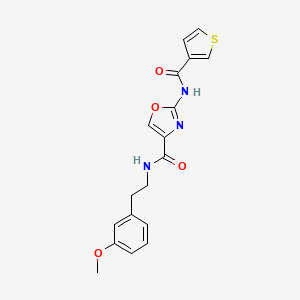

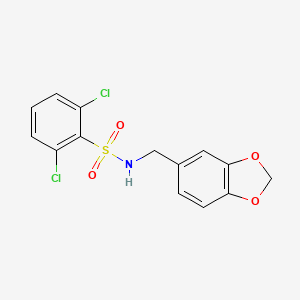

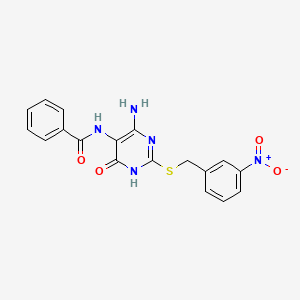

This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a cyano group (-CN), a methoxy group (-OCH3), and a benzoate ester group (-CO2CH3). It also features a pyrano[3,2-c][2,1]benzothiazin-4-yl ring system, which is a fused ring system containing a pyran ring and a benzothiazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the various functional groups. The presence of these groups would likely result in a highly polar molecule with multiple potential sites for hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the amino group could potentially be acylated or alkylated, the cyano group could be hydrolyzed to a carboxylic acid, and the ester could be hydrolyzed or transesterified .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature, and due to the presence of multiple polar functional groups, it is likely to be soluble in polar solvents .Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of diverse heterocyclic frameworks. The cyano and carbonyl functional groups in its structure are reactive sites that can undergo cycloaddition reactions with bidentate reagents to form heterocycles, which are core structures in many pharmaceuticals .

Anticancer Research

The compound’s derivatives have been studied for their potential to inhibit the growth of cancer cells. They may act on enzymes like topoisomerase and cytochrome, which are involved in the proliferation of cancer cells. Some derivatives have shown higher activity than established chemotherapy agents in certain cancer cell lines .

Antifungal Applications

In addition to anticancer properties, some derivatives of this compound have been tested against various strains of Candida, showing promising antifungal activity. Their effectiveness has been compared to fluconazole, a standard antifungal medication .

Pharmacological Profile Analysis

The compound’s derivatives can be synthesized and analyzed in silico for their pharmacological profiles. This includes predicting their interactions with biological targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

Chemotherapeutic Agent Development

The compound’s framework is conducive to modifications that can lead to the development of novel chemotherapeutic agents. Its structure allows for the introduction of various substituents that can enhance its biological activity and specificity .

Corrosion Inhibition

Beyond biomedical applications, derivatives of this compound have been used as corrosion inhibitors for metals. They can form a protective layer on metal surfaces, preventing corrosion in acidic environments .

Analgesic and Antiarrhythmic Drugs

Cyano-containing drugs, including derivatives of this compound, are widely used in medicine for their analgesic and antiarrhythmic properties. They can interact with various receptors and channels in the body to alleviate pain and regulate heart rhythm .

Anticholinergic and Calcium-Channel Blocking

The compound’s derivatives also find use as anticholinergics and calcium-channel blockers. These applications are crucial in treating conditions like asthma, gastrointestinal disorders, and cardiovascular diseases by modulating neurotransmitter release and muscle contraction .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[2-amino-3-cyano-6-[(4-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O6S/c1-35-20-13-7-17(8-14-20)16-31-23-6-4-3-5-21(23)25-26(38(31,33)34)24(22(15-29)27(30)37-25)18-9-11-19(12-10-18)28(32)36-2/h3-14,24H,16,30H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMGZOSUKBWTLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2958906.png)

![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2958907.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)